N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzofuran core linked to a phthalimide moiety through a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2,5-Dimethoxybenzoyl Group: This step often involves Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Phthalimide Moiety: This can be synthesized by reacting phthalic anhydride with ammonia or primary amines.
Linking the Benzofuran and Phthalimide Units: This is typically done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The phthalimide moiety can be reduced to phthalic acid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phthalic acid derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to, affecting their function.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE shares structural similarities with other benzofuran and phthalimide derivatives.
Other Similar Compounds: Compounds like N-(2-benzofuranyl)-4-phthalimidobutanamide and N-(2,5-dimethoxybenzoyl)-4-phthalimidobutanamide.
Uniqueness
Unique Structural Features: The combination of a benzofuran core with a phthalimide moiety linked through a butanamide chain is unique and contributes to its distinct chemical and biological properties.
Distinct Applications: Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C29H24N2O7 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C29H24N2O7/c1-36-17-13-14-22(37-2)21(16-17)26(33)27-25(20-10-5-6-11-23(20)38-27)30-24(32)12-7-15-31-28(34)18-8-3-4-9-19(18)29(31)35/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,30,32) |
InChI Key |
NGIWCACBACJACX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.